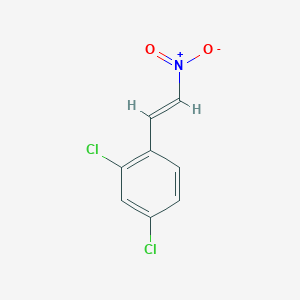

2,4-Dichloro-1-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81882. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWIJBBAMBDXME-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879283 | |

| Record name | 2,4-DICHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18984-21-9 | |

| Record name | 18984-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DICHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,4-Dichloro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene from 2,4-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The primary method detailed is the Henry (nitroaldol) reaction, a classic and efficient carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction

The synthesis of β-nitrostyrenes is of significant interest in the field of medicinal and organic chemistry due to their versatile reactivity. The electron-withdrawing nitro group in conjugation with the styrene backbone makes them potent Michael acceptors and versatile precursors for a variety of functional group transformations. The target molecule, this compound, is a halogenated β-nitrostyrene derivative with potential applications in the synthesis of novel pharmaceuticals and other fine chemicals.

The core of this synthesis is the Henry reaction, a base-catalyzed condensation between an aldehyde (2,4-dichlorobenzaldehyde) and a nitroalkane (nitromethane).[1][2][3] The reaction proceeds through a β-nitro alcohol intermediate, which readily undergoes dehydration to yield the final conjugated product, this compound.[3][4]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 2,4-dichlorobenzaldehyde and nitromethane follows a two-step sequence initiated by the Henry reaction. The overall transformation is depicted in the following diagram:

References

An In-depth Technical Guide to the Chemical Properties of 2,4-dichloro-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-beta-nitrostyrene, a halogenated derivative of β-nitrostyrene, is a compound of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring an electron-withdrawing nitro group and a dichlorinated phenyl ring conjugated with a vinyl group, imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties of 2,4-dichloro-beta-nitrostyrene, including its synthesis, spectral characteristics, reactivity, and potential applications in drug development, with a focus on its antimicrobial and anticancer activities.

Chemical and Physical Properties

2,4-dichloro-beta-nitrostyrene is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 18984-21-9 | N/A |

| Molecular Formula | C₈H₅Cl₂NO₂ | N/A |

| Molecular Weight | 218.04 g/mol | N/A |

| Melting Point | 115-119 °C | N/A |

| Appearance | Yellow solid | [1] |

Synthesis of 2,4-dichloro-beta-nitrostyrene

The synthesis of 2,4-dichloro-beta-nitrostyrene is typically achieved through a Henry reaction, also known as a nitroaldol condensation, between 2,4-dichlorobenzaldehyde and nitromethane. This reaction is generally base-catalyzed. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Henry Reaction

Materials:

-

2,4-dichlorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ice

-

Water

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure: [1]

-

To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 2,4-dichlorobenzaldehyde (1 equivalent).

-

Reflux the mixture for six hours at 100 °C.

-

Cool the reaction mixture to room temperature and stir overnight.

-

Pour the resulting solution into ice water.

-

Adjust the pH to 7 with a 2M aqueous solution of NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a yellow solid.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-2,4-dichloro-1-(2-nitrovinyl)benzene.

Logical Workflow for Synthesis:

Spectroscopic Data

The structural confirmation of 2,4-dichloro-beta-nitrostyrene relies on various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the vinylic and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.33 | d | 13.7 | 1H, Ar-CH= |

| 7.58 | d | 13.7 | 1H, =CH-NO₂ |

| 7.52 | d | 7.3 | 2H, Aromatic |

| 7.33 | d | 8.3 | 1H, Aromatic |

Note: Spectrum recorded in CDCl₃ at 400 MHz.[1]

¹³C NMR, IR, and Mass Spectrometry

-

¹³C NMR: Expected signals would include those for the two vinylic carbons (one significantly deshielded by the nitro group), the dichlorinated aromatic carbons (with chemical shifts influenced by the chlorine and nitrovinyl substituents), and the carbon bearing the nitro group.

-

IR Spectroscopy: Key absorption bands would be expected for the C=C double bond, the aromatic ring, and the nitro group (symmetric and asymmetric stretches).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of halogenated aromatic compounds and nitroalkenes.

Chemical Reactivity

The reactivity of 2,4-dichloro-beta-nitrostyrene is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, making it an excellent Michael acceptor.

Michael Addition

2,4-dichloro-beta-nitrostyrene readily undergoes Michael addition with various nucleophiles, such as thiols, amines, and carbanions. This reaction is a cornerstone for the synthesis of a wide range of functionalized compounds. The electron-withdrawing nitro group and the chlorine atoms on the phenyl ring enhance the electrophilicity of the double bond.

Reaction Scheme: Michael Addition of a Thiol

Cycloaddition Reactions

The electron-deficient double bond of 2,4-dichloro-beta-nitrostyrene can also participate in cycloaddition reactions, such as Diels-Alder reactions, serving as a dienophile.

Reduction

The nitro group and the double bond of 2,4-dichloro-beta-nitrostyrene can be reduced to yield the corresponding amine, 2-(2,4-dichlorophenyl)ethanamine. This transformation is crucial for the synthesis of phenethylamine derivatives, which are often biologically active.

Applications in Drug Development

β-Nitrostyrene derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties. The presence of chlorine atoms on the phenyl ring of 2,4-dichloro-beta-nitrostyrene can modulate these activities.

Antimicrobial and Antifungal Activity

Halogenated β-nitrostyrenes have demonstrated significant antimicrobial activity.[2] The proposed mechanism of action involves targeting the fungal cell wall.[3] Studies have shown that β-nitrostyrene derivatives can disrupt cell wall integrity, leading to fungal cell death.

Proposed Antifungal Signaling Pathway:

References

An In-depth Technical Guide to (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene, a substituted β-nitrostyrene with significant potential as a synthetic intermediate in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a Michael acceptor and a putative proteasome inhibitor.

Chemical Identity and Properties

(E)-2,4-Dichloro-1-(2-nitrovinyl)benzene, also known as (E)-2,4-dichloro-1-(2-nitroethenyl)benzene, is a halogenated aromatic nitroalkene. The "(E)" designation in its IUPAC name indicates the trans configuration of the substituents across the vinyl double bond, which is the more stable isomer. The presence of two chlorine atoms and a nitro group on the benzene ring, coupled with the conjugated nitrovinyl moiety, confers distinct electronic properties that are crucial for its reactivity and biological activity.

Table 1: Physicochemical and Spectroscopic Data for (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene and Related Compounds

| Property | (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene | (E)-1-Chloro-4-(2-nitrovinyl)benzene (para-isomer) |

| CAS Number | 18984-21-9 | 706-07-0 |

| Molecular Formula | C₈H₅Cl₂NO₂ | C₈H₆ClNO₂ |

| Molecular Weight | 218.04 g/mol | 183.59 g/mol |

| Appearance | Yellow solid[1] | Yellow solid |

| Melting Point | Not explicitly reported; expected to be a crystalline solid. | 112-116 °C |

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.33 (d, J = 13.7 Hz, 1H), 7.58 (d, J = 13.7 Hz, 1H), 7.52 (d, J = 7.3 Hz, 2H), 7.33 (d, J = 8.3 Hz, 1H)[1] | δ 7.94 (d, J=13.7 Hz, 1H), 7.56 (d, J=13.7 Hz, 1H), 7.48 (d, J=8.6 Hz, 2H), 7.41 (d, J=8.6 Hz, 2H)[2] |

| ¹³C-NMR (101 MHz, CDCl₃) | Not explicitly reported. | δ 138.3, 137.8, 137.5, 130.4, 129.8, 128.6[2] |

| IR (KBr, cm⁻¹) | Not explicitly reported; expected peaks around 1635 (C=C), 1520 & 1340 (NO₂) | 1635 (C=C), 1519 & 1336 (NO₂) (for bromo-analogue) |

| Mass Spectrometry | Not explicitly reported. | Data available for various isomers. |

Synthesis of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

The primary synthetic route to β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[3][4][5] This reaction involves a base-catalyzed condensation between an aldehyde and a nitroalkane, followed by dehydration to yield the nitroalkene. For the synthesis of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene, the precursors are 2,4-dichlorobenzaldehyde and nitromethane.

Experimental Protocol: Henry Reaction

This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes.[1]

Materials:

-

2,4-Dichlorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium hydroxide (NaOH) solution (2M)

-

Silica gel for column chromatography

Procedure:

-

To a solution of ammonium acetate (2.4 equivalents) in glacial acetic acid (e.g., 20 mL for a 10 mmol scale reaction), add nitromethane (6.9 equivalents).

-

Add 2,4-dichlorobenzaldehyde (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and let it stir overnight.

-

Pour the resulting solution into ice water.

-

Neutralize the mixture to pH 7 by the slow addition of a 2M NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.

-

Purify the crude solid by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure (E)-2,4-dichloro-1-(2-nitrovinyl)benzene. A yield of 62% has been reported for this reaction.[1]

Mechanism of Action and Potential in Drug Development

The biological activity of β-nitrostyrenes is largely attributed to the electrophilic nature of the β-carbon in the nitrovinyl group. This makes them potent Michael acceptors, capable of reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity and the disruption of cellular signaling pathways.

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and is a validated target for cancer therapy.[6][7] The 20S proteasome contains multiple active sites, including the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities, with the N-terminal threonine residue acting as the catalytic nucleophile.[6][8]

β-Nitrostyrene derivatives have been identified as inhibitors of the proteasome.[9] They are thought to act as Michael acceptors, forming covalent adducts with the active site threonine residues of the proteasome subunits, thereby inhibiting their proteolytic activity.

While specific data for (E)-2,4-dichloro-1-(2-nitrovinyl)benzene is not available, a study on its para-isomer provides valuable insight.

Table 2: Biological Activity of 1-Chloro-4-(2-nitrovinyl)benzene

| Cancer Cell Line | Antiproliferative Activity (IC₅₀, µM) | Proteasome ChT-L Inhibition (%) at 10 µM | Proteasome ChT-L Inhibition (%) at 25 µM |

| MCF-7 (Breast Cancer) | > 50 | 45.3 ± 3.1 | 68.7 ± 2.5 |

| PC-3 (Prostate Cancer) | > 80 | 41.2 ± 2.8 | 61.9 ± 3.3 |

This data indicates that the para-isomer has moderate proteasome inhibitory activity but low antiproliferative effects in these cell lines. The substitution pattern on the aromatic ring is known to significantly influence biological activity, and it is plausible that the 2,4-dichloro substitution pattern of the title compound could lead to different, potentially more potent, activity.

Other Potential Biological Activities

-

Tyrosine Kinase Inhibition: β-Nitrostyrene derivatives have been shown to inhibit protein tyrosine kinases, which are crucial regulators of cellular signaling and are implicated in cancer and other diseases. A study demonstrated that these compounds can inhibit Src and Syk kinase activity and prevent platelet aggregation.[4]

-

Antimicrobial Activity: The reactivity of β-nitrostyrenes with thiols also underlies their potential as antimicrobial agents. They have shown activity against various pathogenic fungi and bacteria.

Conclusion and Future Directions

(E)-2,4-Dichloro-1-(2-nitrovinyl)benzene is a readily accessible compound with significant potential for applications in drug discovery and development. Its synthesis via the Henry reaction is straightforward, and its chemical structure suggests a range of possible biological activities, primarily through its function as a Michael acceptor.

While quantitative biological data for this specific compound is currently lacking in the public domain, the known activities of its isomers and other β-nitrostyrene derivatives, particularly as proteasome inhibitors, provide a strong rationale for its further investigation. Future research should focus on:

-

The detailed characterization of its physicochemical and spectroscopic properties.

-

Optimization of its synthesis and the exploration of novel synthetic routes.

-

Comprehensive evaluation of its biological activity against a panel of cancer cell lines and microbial strains.

-

In-depth mechanistic studies to identify its specific cellular targets and signaling pathways.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of (E)-2,4-dichloro-1-(2-nitrovinyl)benzene as a valuable scaffold in medicinal chemistry.

References

- 1. Benzene, 2,4-dichloro-1-nitro- [webbook.nist.gov]

- 2. scribd.com [scribd.com]

- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tripeptide mimetics inhibit the 20 S proteasome by covalent bonding to the active threonines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

In-Depth Technical Guide to Fenazaflor (CAS No. 18984-21-9): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaflor, identified by CAS number 18984-21-9, is a non-systemic acaricide belonging to the benzimidazole group of pesticides. It has been utilized for its contact and stomach action against all life stages of phytophagous mites, including eggs, nymphs, and adults. This technical guide provides a comprehensive overview of the known properties and hazards of Fenazaflor, compiled from available safety and toxicological data. The information is presented to support research, development, and safety assessment activities.

Physicochemical Properties

A summary of the key physicochemical properties of Fenazaflor is presented in Table 1. These properties are essential for understanding its environmental fate, transport, and potential for exposure.

Table 1: Physicochemical Properties of Fenazaflor

| Property | Value |

| Molecular Formula | C₁₅H₇Cl₂F₃N₂O₂ |

| Molecular Weight | 375.13 g/mol |

| Appearance | Powder |

| Melting Point | 103 °C |

| Boiling Point | Data not available |

| Density | ~1.53 g/cm³ (estimate) |

| Vapor Pressure | Data not available |

| Water Solubility | Data not available |

| Octanol-Water Partition Coefficient (log P) | 5.5 (predicted) |

| Flash Point | >100 °C |

Hazard Identification and Classification

Fenazaflor is classified as a hazardous substance with significant potential for adverse health and environmental effects. A summary of its hazard profile is provided in Table 2, based on available toxicological data.

Table 2: Summary of Toxicological Hazards of Fenazaflor

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity | Rat | Oral | LD₅₀: 283 mg/kg | Harmful if swallowed |

| Acute Dermal Toxicity | Rat | Dermal | LD₅₀: >4000 mg/kg | May be harmful in contact with skin |

| Acute Inhalation Toxicity | Data not available | Inhalation | Data not available | Data not available |

| Skin Irritation | Rabbit | Dermal | Data not available | Causes skin irritation |

| Eye Irritation | Rabbit | Ocular | Data not available | Causes serious eye irritation |

| Reproductive Toxicity | Data not available | Data not available | Data not available | Possible risk of harm to the unborn child |

Globally Harmonized System (GHS) Classification

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H361: Suspected of damaging fertility or the unborn child

-

H400: Very toxic to aquatic life

-

H410: Very toxic to aquatic life with long lasting effects

Mechanism of Action

The primary mechanism of action for Fenazaflor is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell, leading to cell death.

Caption: Mechanism of Fenazaflor as an uncoupler of oxidative phosphorylation.

Fenazaflor acts as a protonophore, creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton motive force that is essential for ATP production. The resulting energy deficit leads to metabolic collapse and toxicity, particularly in organisms with high energy demands such as mites.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies of Fenazaflor are not publicly available. However, the cited studies would have likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Example of a Standardized Protocol (OECD 402: Acute Dermal Toxicity)

This is a generalized workflow for a study to determine the acute dermal toxicity of a substance like Fenazaflor.

Caption: Generalized workflow for an acute dermal toxicity study (OECD 402).

Ecotoxicology

Safety and Handling

Given the hazardous nature of Fenazaflor, strict safety precautions are necessary during handling and use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Environmental Protection: Avoid release to the environment. Collect any spillage.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

Fenazaflor is an effective acaricide whose utility is matched by its significant hazard profile. Its mechanism as an uncoupler of oxidative phosphorylation is a potent mode of action but also a source of its toxicity. The available data underscore the importance of careful handling and environmental stewardship to mitigate the risks associated with this compound. Further research to fill the existing data gaps, particularly regarding detailed experimental protocols, chronic toxicity, and quantitative ecotoxicological effects, is warranted for a more complete risk assessment.

Spectroscopic and Synthetic Profile of 2,4-Dichloro-1-(2-nitrovinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,4-Dichloro-1-(2-nitrovinyl)benzene, a compound of interest in various research and development domains. This document is intended to serve as a core resource, presenting detailed experimental protocols and clearly structured data to facilitate its use in scientific endeavors.

Spectroscopic Data

The following tables summarize the available spectroscopic data for (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 8.33 | d | 13.7 | =CH-NO₂ | [1] |

| 7.58 | d | 13.7 | Ar-CH= | [1] |

| 7.52 | d | 7.3 | Aromatic H | [1] |

| 7.33 | d | 8.3 | Aromatic H | [1] |

Note: The data was recorded on a 400 MHz spectrometer in CDCl₃.

At present, publicly available, peer-reviewed ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopic data specifically for this compound is limited. Spectroscopic data for the precursor, 2,4-Dichloronitrobenzene, is available and may serve as a reference for certain spectral features.

Experimental Protocols

Synthesis of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

The synthesis of (E)-2,4-dichloro-1-(2-nitrovinyl)benzene is typically achieved through a Henry condensation reaction (also known as a nitroaldol reaction) between 2,4-dichlorobenzaldehyde and nitromethane, followed by dehydration of the intermediate nitroalcohol.

A. General Procedure for the Synthesis of β-Nitrostyrenes:

This protocol is adapted from a general method for the synthesis of para-substituted β-nitrostyrenes and can be applied to 2,4-disubstituted analogs.

-

To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 2,4-dichlorobenzaldehyde (1 equivalent).

-

The mixture is refluxed for six hours at 100°C.

-

After cooling to room temperature, the mixture is stirred overnight.

-

The resulting solution is poured into ice water and the pH is adjusted to 7 with a 2M aqueous solution of NaOH.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield a yellow solid.

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1]

B. Asymmetric Henry Reaction for the Nitroalcohol Intermediate:

This method focuses on the initial enantioselective formation of the nitroalcohol precursor.

-

In an 8 mL vial under a nitrogen atmosphere, a chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) are combined in ethanol (2 mL).

-

The solution is stirred for 2 hours at room temperature to form the blue catalyst complex.

-

2,4-Dichlorobenzaldehyde (0.2 mmol) is then added to this solution and stirred for 20 minutes at room temperature.

-

Nitromethane (2 mmol) is subsequently added, and the reaction mixture is stirred for 24-48 hours.

-

The resulting nitroalcohol can then be isolated and dehydrated in a subsequent step to yield the target compound.

Note: The dehydration of the intermediate nitroalcohol to the final product is a standard procedure often achieved by heating with an acid catalyst or a dehydrating agent.

Spectroscopic Analysis Protocols

The following are general experimental protocols for obtaining the spectroscopic data for substituted nitrostyrenes.

¹H and ¹³C NMR Spectroscopy:

-

NMR spectra can be recorded on a Bruker AVANCE-III HD instrument at 400 MHz for ¹H and 101 MHz for ¹³C nuclei.

-

Samples are typically dissolved in deuterated chloroform (CDCl₃).

-

Residual solvent signals are used as internal standards (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy:

-

IR spectra can be measured on a Shimadzu IRAffinity-1S FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) sampling module.[2]

-

Alternatively, solid samples can be prepared as KBr pellets.

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) can be measured on a Bruker maXis impact instrument using electrospray ionization (ESI).

-

Samples are typically prepared in acetonitrile (MeCN) solutions, and calibration can be performed using sodium formate (HCO₂Na).[2]

UV-Visible (UV-Vis) Spectroscopy:

-

Absorption spectra can be recorded on a JASCO V-650 spectrophotometer.

-

The analysis of nitrostyrenes is often conducted in solvents such as dichloromethane (CH₂Cl₂).

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound via the Henry reaction.

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Stability and Storage of 2,4-Dichloro-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-dichloro-beta-nitrostyrene. The information herein is curated for professionals in research and drug development who utilize this compound in their work. This document details potential degradation pathways, outlines protocols for stability testing, and offers best practices for storage to ensure the integrity of the chemical.

Chemical and Physical Properties

2,4-dichloro-beta-nitrostyrene is a substituted aromatic nitroalkene. Below is a summary of its key chemical and physical properties.

| Property | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-2-nitroethene |

| Synonyms | 2,4-dichloro-ω-nitrostyrene, trans-2,4-dichloro-β-nitrostyrene |

| CAS Number | 18984-21-9 |

| Molecular Formula | C₈H₅Cl₂NO₂ |

| Molecular Weight | 218.04 g/mol |

| Appearance | Yellow crystalline solid or powder. |

| Melting Point | 115-119 °C[1] |

| Purity | Typically available in purities of 97-99%. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for 2,4-dichloro-beta-nitrostyrene is not extensively available in published literature, a stability profile can be inferred from the known behavior of β-nitrostyrene derivatives and related aromatic nitro compounds. Stability is a critical attribute that can be affected by temperature, light, pH, and oxidative stress.

2.1. Thermal Stability

Substituted nitrostyrenes may be susceptible to thermal degradation. The energy input from elevated temperatures can potentially lead to polymerization or decomposition. The trans isomer of nitrostyrenes is generally more thermodynamically stable than the cis isomer due to reduced steric hindrance.

2.2. Photostability

Nitrostyrene derivatives are known to be sensitive to light. Exposure to ultraviolet (UV) radiation can provide the necessary energy to overcome the rotational barrier of the carbon-carbon double bond, leading to photoisomerization from the more stable trans isomer to the cis isomer.[2] Prolonged exposure to light may lead to further degradation.[3] For some derivatives, the presence of a nitro group on the phenyl ring has been observed to inhibit certain photochemical rearrangements and instead promote fragmentation.

2.3. Hydrolytic Stability

The stability of 2,4-dichloro-beta-nitrostyrene in aqueous solutions is expected to be pH-dependent.

-

Acidic Conditions: Under acidic conditions, the nitro group may be susceptible to hydrolysis, although this is generally slow for aromatic nitro compounds. The double bond could also potentially undergo hydration.

-

Neutral Conditions: In neutral pH, the compound is expected to be relatively stable, with slow hydrolysis possible over extended periods.

-

Basic Conditions: β-nitrostyrenes are generally unstable in basic conditions. The presence of a base can catalyze polymerization and other degradation reactions. Alkaline solutions of nitrostyrene are known to be sensitive and should be handled with this in mind.

2.4. Oxidative Stability

The electron-rich aromatic ring, substituted with electron-withdrawing chloro and nitro groups, and the carbon-carbon double bond are potentially susceptible to oxidation. Strong oxidizing agents could lead to the formation of various degradation products.

Recommended Storage Conditions

To ensure the long-term integrity of 2,4-dichloro-beta-nitrostyrene, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8 °C). For long-term storage, refrigeration is preferable. | Minimizes thermal degradation and potential polymerization. |

| Light | Store in a light-resistant container, such as an amber glass bottle. | Protects the compound from photoisomerization and photodegradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to moisture and atmospheric oxygen, minimizing hydrolysis and oxidation. |

| Moisture | Store in a dry, desiccated environment. | Prevents hydrolysis. |

Data Presentation: Example Forced Degradation Study

The following table provides an example of how quantitative data from a forced degradation study could be presented. Note: This is illustrative data, as specific experimental results for 2,4-dichloro-beta-nitrostyrene are not publicly available.

| Stress Condition | Duration | Assay of 2,4-dichloro-beta-nitrostyrene (%) | Total Impurities (%) | Major Degradant (%) |

| Control | 0 hours | 99.8 | 0.2 | Not Detected |

| Acidic (1N HCl, 60°C) | 24 hours | 95.2 | 4.6 | 2.1 (Degradant A) |

| Basic (1N NaOH, RT) | 4 hours | 80.5 | 19.3 | 12.5 (Degradant B) |

| Oxidative (3% H₂O₂, RT) | 24 hours | 92.1 | 7.7 | 4.3 (Degradant C) |

| Thermal (80°C) | 48 hours | 97.3 | 2.5 | 1.1 (Degradant D) |

| Photolytic (ICH Q1B) | 24 hours | 96.8 | 3.0 | 1.8 (cis-isomer) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of 2,4-dichloro-beta-nitrostyrene.

5.1. Protocol for Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.

-

Sample Preparation: Prepare a stock solution of 2,4-dichloro-beta-nitrostyrene in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1N sodium hydroxide.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.

-

Keep the solution at room temperature and monitor at regular intervals (e.g., 1, 2, 4, and 8 hours) due to the expected rapid degradation.

-

Neutralize with 1N hydrochloric acid.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer the solid compound into a glass vial and place it in a temperature-controlled oven at 80°C for 48 hours.

-

For solution-state thermal stress, place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

-

After the specified time, cool the sample to room temperature and prepare a 0.1 mg/mL solution for HPLC analysis.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be stored in the dark under the same temperature conditions.

-

After exposure, prepare a 0.1 mg/mL solution of the stressed samples for HPLC analysis.

-

5.2. Protocol for Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

-

Chromatographic System:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (a PDA detector is recommended for method development).

-

Injection Volume: 10 µL.

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The samples from the forced degradation study are used to demonstrate the specificity of the method by showing that the degradation products are well-resolved from the parent peak.

Visualizations

6.1. Logical Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

6.2. Potential Degradation Pathway: Photoisomerization

Caption: Photoisomerization of 2,4-dichloro-beta-nitrostyrene.

6.3. Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of stability samples.

References

Reactivity of the nitrovinyl group on an aromatic ring

An In-depth Technical Guide on the Reactivity of the Nitrovinyl Group on an Aromatic Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aromatic nitrovinyl group, predominantly found in β-nitrostyrene and its derivatives, represents a versatile and highly reactive functional group in modern organic synthesis. This moiety is characterized by a vinyl group attached to an aromatic ring, conjugated with a powerful electron-withdrawing nitro group. This electronic arrangement polarizes the carbon-carbon double bond, rendering the β-carbon atom highly electrophilic and thus an excellent substrate for a variety of chemical transformations.[1]

The inherent reactivity of aromatic nitrovinyl compounds makes them exceptional building blocks for synthesizing a wide range of valuable molecules.[2] Their utility is particularly significant in medicinal chemistry and drug development, where they serve as key precursors for biologically active compounds.[1] Notable examples include the synthesis of phenethylamines, a class of compounds known for their therapeutic and psychoactive properties, and γ-aminobutyric acid (GABA) analogues, which are vital in treating neurological disorders.[1][3][4][5] This guide provides a comprehensive overview of the synthesis, core chemical reactivity, and applications of the aromatic nitrovinyl group, complete with quantitative data and detailed experimental protocols.

Synthesis of Aromatic Nitrovinyl Compounds

The preparation of β-nitrostyrenes is a well-established area of organic synthesis, with the Henry reaction being the most prominent and enduring method.[3]

Henry (Nitroaldol) Reaction

The most common method for synthesizing β-nitrostyrenes is the Henry reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane (like nitromethane) to form a β-nitro alcohol intermediate.[3] This intermediate is subsequently dehydrated, often in the same pot, to yield the final β-nitrostyrene product.[3][4] Various catalysts can be employed, including bases like sodium hydroxide or ammonium acetate.[3][6]

Direct Nitration of Styrenes

While less common, β-nitrostyrenes can also be synthesized via the direct nitration of styrenes. This method is often challenging as it can lead to undesirable side reactions, such as nitration of the aromatic ring or polymerization of the vinyl group.[2] However, specific reagents and conditions have been developed to promote selective nitration at the vinyl group. For instance, a system using copper(II) tetrafluoroborate, sodium nitrite, and iodine can effectively convert styrenes to β-nitrostyrenes.[2]

Microwave-Assisted Synthesis

Modern synthetic approaches have utilized microwave irradiation to accelerate the synthesis of β-nitrostyrenes. This method, often performed under solvent-free conditions using a solid support like K₂CO₃/Al₂O₃, offers significant advantages, including rapid reaction times (4-6 minutes) and excellent yields (71-95%).[6]

Table 1: Comparison of Synthetic Methods for β-Nitrostyrenes

| Method | Reagents & Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Henry Reaction | Benzaldehyde, Nitromethane, NaOH | Methanol | 10-15°C | ~30 min | High | [3] |

| Henry Reaction | Aromatic Aldehyde, Nitromethane, Ammonium Acetate | Acetic Acid | Reflux | 6 h | 64% | [7] |

| Direct Nitration | Styrene, Cu(II), NaNO₂, I₂ | Acetonitrile | Room Temp | 7 h | 50-85% | [2] |

| Microwave-Assisted | Benzaldehyde, Nitromethane, K₂CO₃/Al₂O₃ | None | N/A (175-225W) | 4-6 min | 71-95% | [6] |

Experimental Protocol: Microwave-Assisted Synthesis of β-Nitrostyrene

This protocol is adapted from the procedure described for the rapid synthesis of β-nitrostyrenes under solvent-free conditions.[6]

-

Preparation: A mixture of benzaldehyde (5 mmol), nitromethane (25 mmol, 1.53 g), and potassium carbonate (0.35 g) is finely ground using an agate mortar and pestle.

-

Adsorption: The ground mixture is combined with 5 g of aluminum oxide (150 mesh) and mixed thoroughly.

-

Irradiation: The resulting solid mixture is placed in a 25 mL beaker and introduced into a domestic microwave oven (e.g., Galan WP750A).

-

Reaction: Microwave irradiation is carried out for the specified time (typically 4-6 minutes) and at the appropriate power level (175-225 W), as optimized for the specific substrate (see reference for details).[6]

-

Work-up: After irradiation, the mixture is cooled to room temperature. Water and excess nitromethane are removed under reduced pressure.

-

Purification: The final product is isolated and purified directly by silica gel column chromatography.

Core Chemical Reactivity

The reactivity of the aromatic nitrovinyl group is dominated by the strong electron-withdrawing nature of the nitro group, which polarizes the conjugated system, creating a highly electrophilic β-carbon. This makes β-nitrostyrenes excellent substrates for a range of nucleophilic and cycloaddition reactions.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. benchchem.com [benchchem.com]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Dichlorinated Nitrostyrenes: A Technical Guide for Organic Synthesis

For Immediate Release

Dichlorinated nitrostyrenes are emerging as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the presence of both electron-withdrawing nitro and chloro substituents on the styrene framework, render them highly reactive towards a variety of nucleophiles and dienophiles. This technical guide provides an in-depth overview of the potential applications of dichlorinated nitrostyrenes, with a focus on 3,4-dichloro-β-nitrostyrene, for researchers, scientists, and professionals in drug development. This document details key synthetic transformations, provides representative experimental protocols, and summarizes quantitative data to facilitate their adoption in synthetic laboratories.

Core Properties of 3,4-Dichloro-ω-Nitrostyrene

3,4-Dichloro-ω-nitrostyrene is a stable, crystalline solid with a melting point of 93-97 °C.[1] Its molecular structure, featuring a conjugated system activated by the nitro group and substituted with two chlorine atoms on the aromatic ring, makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. These characteristics open up a wide range of possibilities for the construction of complex molecular architectures.

Key Synthetic Applications

The reactivity of dichlorinated nitrostyrenes can be harnessed for a variety of synthetic transformations, primarily centered around three key reaction types: Michael additions, cycloaddition reactions, and the synthesis of heterocyclic compounds.

Michael Addition Reactions

Dichlorinated nitrostyrenes are excellent electrophiles in Michael (conjugate) additions. The electron-withdrawing nature of the nitro group strongly polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

A common application is the conjugate addition of thiols (thio-Michael addition) to form β-thio-nitroalkane derivatives. These products are valuable intermediates, as the nitro group can be further transformed into other functional groups, such as amines.

Table 1: Representative Thio-Michael Addition to Activated Alkenes

| Nucleophile | Electrophile | Catalyst | Solvent | Time (h) | Yield (%) |

| Thiophenol | β-Nitrostyrene | Et3N | THF | 2 | 95 |

| Benzyl Mercaptan | β-Nitrostyrene | Et3N | THF | 2 | 92 |

| Ethanethiol | Ethyl Acrylate | Et3N | THF | 1 | >99 |

Note: Data presented is for analogous reactions and should be considered representative for dichlorinated nitrostyrenes.

-

To a solution of the dichlorinated nitrostyrene (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF, 10 mL) is added the thiol nucleophile (1.1 mmol).

-

A catalytic amount of a base, for example, triethylamine (Et3N, 0.1 mmol), is added to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired thioether product.

Synthesis of Heterocyclic Compounds: The Leimgruber-Batcho Indole Synthesis

Dichlorinated nitrostyrenes, particularly those with a nitro group at the ortho position of the aromatic ring, are valuable precursors for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry. The Leimgruber-Batcho indole synthesis provides a versatile route to this important heterocycle. The general strategy involves the reaction of a 2-nitrotoluene derivative with a formamide acetal to form a β-enaminonitrostyrene, which is then reductively cyclized to the indole.

Table 2: Representative Yields for the Synthesis of Substituted Indoles

| Starting Material | Reagents | Reducing Agent | Yield (%) |

| 2-Nitrotoluene | DMFDMA, Pyrrolidine | Raney Ni, Hydrazine | 75-85 |

| 4-Benzyloxy-2-nitrotoluene | DMFDMA, Pyrrolidine | Raney Ni, Hydrazine | 95 |

| Methyl 2-methyl-3-nitrobenzoate | DMFDMA | Raney Ni, Hydrazine | 68 |

Note: Data presented is for analogous reactions and should be considered representative for dichlorinated nitrostyrenes.

-

Enamine Formation: A solution of the appropriately substituted 2-nitrotoluene (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 equiv), and a secondary amine such as pyrrolidine (1.2 equiv) in dimethylformamide (DMF) is heated at reflux. The reaction progress is monitored by TLC. After completion, the volatile components are removed under reduced pressure.

-

Reductive Cyclization: The crude enamine is dissolved in a mixture of methanol and tetrahydrofuran (THF). A catalytic amount of Raney nickel is added, followed by the portion-wise addition of hydrazine hydrate. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired indole.

Cycloaddition Reactions

The electron-deficient double bond of dichlorinated nitrostyrenes makes them potent dienophiles in Diels-Alder [4+2] cycloaddition reactions.[2] This class of reactions is one of the most powerful methods for the stereoselective formation of six-membered rings. The reaction typically proceeds by heating the nitrostyrene with a suitable diene.

While specific data for dichlorinated nitrostyrenes in Diels-Alder reactions is not extensively documented in readily available literature, data from analogous reactions with β-fluoro-β-nitrostyrenes suggests that high yields can be expected.[3]

Table 3: Representative Diels-Alder Reactions of Substituted Nitrostyrenes with Cyclopentadiene (CPD)

| Dienophile | Diene | Temperature (°C) | Time (h) | Yield (%) |

| (Z)-β-Fluoro-β-nitrostyrene | CPD | 110 | 2 | 97 |

| (Z)-β-Fluoro-4-methyl-β-nitrostyrene | CPD | 110 | 2 | 95 |

| (Z)-β-Fluoro-4-chloro-β-nitrostyrene | CPD | 110 | 2 | 96 |

Note: Data presented is for analogous reactions and should be considered representative for dichlorinated nitrostyrenes.

-

In a sealed reaction vessel, the dichlorinated nitrostyrene (1.0 equiv) is dissolved in a high-boiling solvent such as toluene or xylene.

-

An excess of the diene (e.g., cyclopentadiene, 3.0-5.0 equiv) is added to the solution.

-

The mixture is heated to the desired temperature (typically 80-140 °C) and stirred for the required time, with reaction progress monitored by TLC.

-

After cooling to room temperature, the solvent and excess diene are removed under reduced pressure.

-

The crude product is then purified by column chromatography to afford the cycloaddition adduct.

Visualizing Synthetic Workflows

To aid in the conceptualization of the synthetic processes described, the following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and key applications of dichlorinated nitrostyrenes.

Caption: General workflow for the synthesis of 3,4-dichloro-β-nitrostyrene.

Caption: Workflow for the Michael addition to 3,4-dichloro-β-nitrostyrene.

Caption: Workflow for the Leimgruber-Batcho synthesis of substituted indoles.

Conclusion

Dichlorinated nitrostyrenes represent a class of highly valuable and reactive intermediates in organic synthesis. Their utility in Michael additions, cycloaddition reactions, and the synthesis of complex heterocyclic systems like indoles makes them attractive building blocks for the rapid construction of molecular complexity. The protocols and data presented in this guide, based on established reactivity patterns of analogous compounds, provide a solid foundation for researchers to explore the full synthetic potential of these versatile reagents in the development of novel pharmaceuticals and functional materials. Further investigation into the specific reactivity and applications of dichlorinated nitrostyrenes is warranted and expected to uncover new and exciting avenues in synthetic organic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dichloroindole from 2,4-Dichloro-1-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The synthesis of substituted indoles is a key step in the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 4,6-dichloroindole, a potentially valuable intermediate, from 2,4-dichloro-1-(2-nitrovinyl)benzene via a palladium-catalyzed reductive cyclization. This method offers a direct route to the indole nucleus from readily accessible starting materials.

Synthesis of 4,6-Dichloroindole

The synthesis of 4,6-dichloroindole from this compound is achieved through a palladium-catalyzed reductive cyclization. This reaction typically involves the use of a palladium catalyst, a ligand, a reducing agent (often a carbon monoxide surrogate), and a base in a suitable solvent.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 4,6-dichloroindole.

Experimental Protocols

The following protocol is a general method adapted from literature procedures for the palladium-catalyzed reductive cyclization of β-nitrostyrenes.[1][2][3][4] Optimization may be required to achieve the best results for this specific substrate.

Materials and Reagents

| Reagent | Supplier | Purity |

| This compound | Commercially available or synthesized | ≥98% |

| Palladium(II) acetate (Pd(OAc)₂) | Major chemical supplier | ≥98% |

| 1,10-Phenanthroline (Phen) | Major chemical supplier | ≥99% |

| Phenyl formate | Major chemical supplier | ≥98% |

| Triethylamine (Et₃N) | Major chemical supplier | ≥99% |

| Acetonitrile (CH₃CN), anhydrous | Major chemical supplier | ≥99.8% |

Equipment

-

Schlenk tube or a thick-walled glass pressure tube

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

-

NMR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup:

-

To a dry Schlenk tube or pressure tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%), 1,10-phenanthroline (5 mol%), and this compound (1.0 mmol).

-

Add anhydrous acetonitrile (10 mL) to the tube.

-

-

Addition of Reagents:

-

To the stirred mixture, add phenyl formate (2.0 mmol) followed by triethylamine (1.5 mmol).

-

-

Reaction Conditions:

-

Seal the tube tightly and heat the reaction mixture to 140 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4,6-dichloroindole.

-

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | This compound |

| Product | 4,6-Dichloroindole |

| Catalyst | Pd(OAc)₂ |

| Ligand | 1,10-Phenanthroline |

| Reducing Agent | Phenyl formate |

| Base | Triethylamine |

| Solvent | Acetonitrile |

| Temperature | 140 °C |

| Reaction Time | 4-12 h |

| Expected Yield | Moderate to good (optimization may be required) |

Table 2: Spectroscopic Data for 4,6-Dichloroindole

| Technique | Expected Data |

| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS. Expected signals for aromatic protons and the N-H proton of the indole ring. The exact shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Chemical shifts (δ) in ppm. Expected signals for the eight carbon atoms of the 4,6-dichloroindole skeleton. |

| Mass Spec (MS) | Expected molecular ion peak (M⁺) corresponding to the molecular weight of 4,6-dichloroindole (C₈H₅Cl₂N). Isotopic pattern characteristic of two chlorine atoms. |

Visualizations

Reaction Mechanism

The proposed mechanism for the palladium-catalyzed reductive cyclization of a β-nitrostyrene involves several key steps, including the reduction of the nitro group and subsequent intramolecular cyclization.

Caption: Proposed mechanism for the palladium-catalyzed synthesis of 4,6-dichloroindole.

Experimental Workflow

The overall workflow for the synthesis and characterization of 4,6-dichloroindole is outlined below.

Caption: Step-by-step experimental workflow for the synthesis of 4,6-dichloroindole.

Potential Biological Significance and Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets. Dichloro-substituted indoles, in particular, may exhibit interesting pharmacological properties. While the specific biological activity of 4,6-dichloroindole is not extensively documented, related chlorinated indole compounds have shown potential as anticancer agents, kinase inhibitors, and modulators of other cellular signaling pathways. Further research would be required to elucidate the specific biological effects and mechanisms of action of 4,6-dichloroindole.

Caption: Potential signaling pathways targeted by indole derivatives.

Conclusion

The palladium-catalyzed reductive cyclization of this compound provides a viable route for the synthesis of 4,6-dichloroindole. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further optimization of the reaction conditions and exploration of the biological activities of the resulting indole derivatives are encouraged.

References

Application Notes: Reduction of 2,4-Dichloro-1-(2-nitrovinyl)benzene to 2,4-Dichloro-1-(2-aminoethyl)benzene

Introduction

The reduction of the nitro group in 2,4-dichloro-1-(2-nitrovinyl)benzene to a primary amine is a critical transformation for synthesizing various biologically active compounds and pharmaceutical intermediates. This conversion requires a careful selection of reducing agents to achieve high chemoselectivity. The primary challenges include the simultaneous reduction of the conjugated carbon-carbon double bond of the vinyl group and the preservation of the aromatic chlorine substituents, which are susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. This document outlines proven protocols for this transformation, focusing on methods that ensure high yield and purity of the target compound, 2,4-dichloro-1-(2-aminoethyl)benzene.

Key Challenges and Considerations:

-

Chemoselectivity: The chosen reagent must selectively reduce the nitro group to an amine while also saturating the vinyl double bond, without affecting the chloro groups on the aromatic ring.

-

Dehalogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for nitro reduction, but it is known to cause dehalogenation of aryl halides, making it unsuitable for this substrate.[1][2]

-

Reaction Conditions: The reaction conditions must be optimized to ensure complete conversion, minimize side-product formation, and allow for a straightforward purification process.

Recommended Reduction Methodologies

Several reagents are effective for the reduction of α,β-unsaturated nitro compounds to saturated amines.[3] For the specific substrate, this compound, methods employing metal hydrides or dissolving metals in acidic media are highly recommended due to their efficacy and selectivity.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of nitroalkenes to yield saturated amines.[4][5] It is a preferred reagent for substrates formed from Henry reactions and typically does not affect aryl halides, making it an excellent choice for this transformation. The reaction must be carried out under strict anhydrous conditions.

-

Iron Metal in Acidic Media (Fe/HCl): The use of iron powder in the presence of an acid like hydrochloric acid is a classic, robust, and cost-effective method for nitro group reduction.[6][7] This system is highly chemoselective and tolerates a wide range of functional groups, including halogens and alkenes, making it particularly suitable for this application.[1][7]

-

Stannous Chloride (SnCl₂): Tin(II) chloride provides a mild and selective alternative for reducing nitro groups to amines in the presence of other reducible functionalities.[4][6] While effective, the use of iron is often considered superior due to higher yields and simpler workup procedures.[7]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the nitrovinyl compound to the corresponding saturated primary amine using LiAlH₄ in an anhydrous ethereal solvent.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: In the flask, suspend LiAlH₄ (4.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 2-4 hours), cool the flask back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Workup and Isolation: A granular white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent in vacuo to yield the crude 2,4-dichloro-1-(2-aminoethyl)benzene. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid

This protocol details a classic and highly selective method using iron in acidic conditions.

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Methanol

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate or Dichloromethane

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: Add iron powder (5.0-10.0 equivalents) to the solvent. To this stirred suspension, add the this compound (1.0 equivalent).

-

Reaction Initiation: Heat the mixture to reflux. Slowly add concentrated HCl (catalytic to stoichiometric amounts) to initiate and sustain the reaction. The reaction is exothermic and may require careful control of the addition rate.

-

Reaction Monitoring: Continue heating under reflux for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 9). This will precipitate iron salts as hydroxides.

-

Extraction: Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by silica gel chromatography or distillation.

Data Summary

The following table summarizes typical reaction parameters for the described protocols. Yields are estimates based on similar transformations reported in the literature.

| Parameter | Protocol 1: LiAlH₄ Reduction | Protocol 2: Fe/HCl Reduction |

| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Iron Powder (Fe) |

| Solvent | Anhydrous THF or Diethyl Ether | Ethanol/Water |

| Temperature | 0 °C to Reflux | Reflux |

| Reaction Time | 2 - 4 hours | 2 - 6 hours |

| Key Advantages | High reactivity, clean conversion | Cost-effective, highly selective, tolerates halides |

| Key Disadvantages | Requires strict anhydrous conditions | Heterogeneous, requires filtration of iron salts |

| Typical Yield | 75 - 90% | 80 - 95% |

Visualized Workflow and Logic

The following diagrams illustrate the chemical transformation and the general experimental workflow for the reduction process.

Caption: Chemical transformation from nitrovinyl compound to the target amine.

Caption: General experimental workflow for the reduction reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Research Portal [ourarchive.otago.ac.nz]

Application Notes and Protocols for the Preparation of 2-(2,4-dichlorophenyl)ethanamine

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(2,4-dichlorophenyl)ethanamine from its nitrovinyl precursor, 1-(2,4-dichlorophenyl)-2-nitroethene. This transformation is a critical step in the synthesis of various biologically active compounds. This guide evaluates common reduction methods, including the use of lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with a copper(II) chloride (CuCl₂) catalyst, and catalytic hydrogenation. A detailed, step-by-step protocol for the high-yield and safer NaBH₄/CuCl₂ method is provided. All quantitative data is summarized for easy comparison, and diagrams illustrating the reaction pathway and experimental workflow are included.

Introduction

The reduction of β-nitrostyrenes to phenethylamines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. 2-(2,4-dichlorophenyl)ethanamine is a valuable building block, and its efficient synthesis is of significant interest. The precursor, 1-(2,4-dichlorophenyl)-2-nitroethene, can be readily prepared via a Henry condensation reaction between 2,4-dichlorobenzaldehyde and nitromethane. The subsequent reduction of both the nitro group and the carbon-carbon double bond presents a synthetic challenge that can be addressed by several methodologies.

This document outlines and compares the most common methods for this reduction, focusing on providing a practical and detailed guide for researchers in an industrial or academic setting.

Comparison of Reduction Methods

Several reagents and conditions are available for the reduction of nitroalkenes to the corresponding amines. The choice of method often depends on factors such as yield, selectivity, safety, and functional group tolerance.

| Method | Reducing Agent/Catalyst | Typical Solvents | Temperature (°C) | Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 to Reflux | 1 - 3 hours | 60-81%[1] | Powerful and well-established.[1] | Pyrophoric, reacts violently with water, requires strict anhydrous conditions, and lacks selectivity.[1][2] |

| Catalyzed Borohydride Reduction | Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | 2-Propanol/Water | 80 | 10 - 30 minutes | up to 83%[3][4][5] | Non-pyrophoric, easier to handle, high yields, short reaction times, and good functional group tolerance.[1][4][5] | Requires a catalyst for efficient reduction of the nitroalkene. |

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol, Acetic Acid | Room Temperature to 50 | 3 - 24 hours | 65-71%[6] | Clean reaction with water as the only byproduct. | Can be slow, may require elevated pressure, and the catalyst can be expensive and pyrophoric.[6][7] |

| Metal-Acid Reduction | Iron (Fe) / Acetic Acid | Acetic Acid | Reflux | Variable | Moderate | Mild conditions, suitable for substrates with other reducible groups.[8] | Can require strongly acidic conditions and produce significant metal waste. |

Experimental Protocol: NaBH₄/CuCl₂ Reduction

This protocol details the reduction of 1-(2,4-dichlorophenyl)-2-nitroethene to 2-(2,4-dichlorophenyl)ethanamine using sodium borohydride and a copper(II) chloride catalyst. This method is highlighted for its high efficiency, safety, and rapid reaction time.[3][4][5]

Materials:

-

1-(2,4-dichlorophenyl)-2-nitroethene

-

Sodium Borohydride (NaBH₄)

-

Copper(II) Chloride (CuCl₂)

-

2-Propanol (IPA)

-

Deionized Water

-

Sodium Hydroxide (NaOH), 25% solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Hydrochloric Acid (HCl), 4M in Dioxane

-

Acetone, dry

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of 2-propanol and water.

-

Substrate Addition: To the stirred suspension, carefully add 1-(2,4-dichlorophenyl)-2-nitroethene (1 equivalent) in portions. An exothermic reaction will occur, raising the temperature of the mixture to 50-60°C.[9]

-

Catalyst Addition: After the initial exotherm subsides, add a 2M solution of CuCl₂ (0.1 equivalents) dropwise. A further exothermic reaction will be observed.[9]

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 30 minutes.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction to room temperature, quench the reaction by the slow addition of a 25% aqueous solution of NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with 2-propanol (3 x volume of the aqueous phase).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent.

-

Product Isolation (as Hydrochloride Salt): To the filtrate, add a stoichiometric amount of 4M HCl in dioxane while stirring.[9] The amine hydrochloride salt will precipitate.

-

Purification: Stir the resulting suspension in dry acetone for 1 hour to wash the precipitate.[9]

-

Final Product: Collect the solid product by filtration, wash with a small amount of cold, dry acetone, and dry under reduced pressure to yield 2-(2,4-dichlorophenyl)ethanamine hydrochloride as a colorless solid.[9]

Visualizations

Reaction Pathway

Caption: Chemical transformation from the nitrovinyl precursor to the final amine product.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-